

Application Note: Detection and Characterization of Dihydroxy-oxo-azanium ()

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Compound of Interest

Compound Name: Dihydroxy-oxo-azanium

CAS No.: 5265-81-6

Cat. No.: B14737712

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Executive Summary

Dihydroxy-oxo-azanium (IUPAC name for Protonated Nitric Acid,

) is the critical, high-energy electrophilic precursor in the generation of the nitronium ion (

). While often discussed theoretically as a transient species in the nitration of aromatics (a fundamental reaction in the synthesis of APIs like paracetamol, chloramphenicol, and various oncology drugs), its direct detection requires specialized techniques due to its rapid dehydration in standard acid mixtures.

This guide details the analytical protocols required to isolate, detect, and characterize

using in-situ Raman Spectroscopy,

N-NMR in superacidic media, and Gas-Phase Mass Spectrometry. These methods allow researchers to validate reaction mechanisms, optimize nitration efficiency, and ensure process safety by monitoring the accumulation of reactive intermediates.

Chemical Context & Stability

The formation of **Dihydroxy-oxo-azanium** occurs via the autoprotolysis of nitric acid or its protonation by a stronger acid (e.g., sulfuric acid, HF/

). It exists in a delicate equilibrium:

- Analyte: **Dihydroxy-oxo-azanium** (

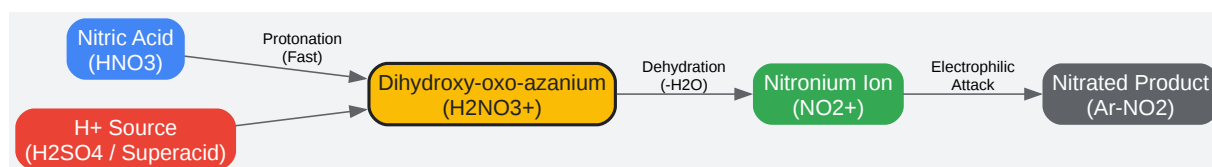
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- CAS Registry: 5265-81-6

- Key Challenge: In standard "mixed acid" (sulfuric/nitric), the equilibrium shifts rapidly to

. Detection of the protonated intermediate requires cryogenic conditions, superacid solvents, or ultrafast spectroscopy.

Mechanistic Pathway Diagram



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Caption: The central role of **Dihydroxy-oxo-azanium** as the activation intermediate in electrophilic nitration.

Analytical Protocol 1: In-Situ Raman Spectroscopy

Objective: Differentiate

from molecular

and the nitronium ion (

) in liquid acid mixtures. Principle: Raman spectroscopy is non-destructive and can be performed directly through glass/quartz reactors. While

has a distinct linear stretch,
exhibits lower-symmetry modes characteristic of the
moiety.

Equipment Requirements

- Spectrometer: Dispersive Raman (e.g., 1064 nm excitation to minimize fluorescence from organic impurities).
- Probe: Immersion probe with sapphire window (acid resistant) or external macro-sampling.
- Temperature Control: Cryostat or jacketed vessel capable of
C to
C (stabilizes the protonated intermediate).

Step-by-Step Methodology

- Sample Preparation:
 - Prepare a mixture of
in a superacid medium (e.g.,
or Oleum) at
C.
 - Note: In standard
, the conversion to
is too fast at room temperature. Low temperature is essential to trap the
species.
- Acquisition:
 - Focus laser on the liquid phase.

- Acquire spectra in the 600–1800 cm fingerprint region.
- Data Analysis (Peak Assignment):
 - 1400 cm : Nitronium ion (), linear symmetric stretch. This is the "decomposition" product.
 - 1300 cm : Symmetric stretch. Look for broadening or new bands distinct from the neutral stretch (1305 cm) appearing upon acidification.
 - 950 cm : N-O stretching modes.
 - Interpretation: A decrease in the 1305 cm () band accompanied by the transient appearance of shifted N-OH bands before the dominance of the 1400 cm () signal indicates .

Analytical Protocol 2: N-NMR in Superacid Media

Objective: Definitive structural confirmation using isotopic chemical shifts. Principle: The chemical environment of the nitrogen nucleus changes drastically from planar nitrate (

) to the tetrahedral-like protonated form (

or

) to linear nitronium (

).

Experimental Setup

- Isotope Source: 98%+

N-enriched Nitric Acid (

).

- Solvent: Magic Acid (

) or anhydrous

.

- Reference: Nitromethane (

, 0 ppm) or external

.

Protocol

- Preparation:

- Condense anhydrous

into a Teflon (FEP) NMR tube liner at liquid nitrogen temperatures.

- Add superacid solvent (e.g.,

) slowly to avoid exotherms.

- Seal the tube (flame seal or specialized Teflon cap).

- Measurement:

- Acquire

N spectra at low temperature (C).
- Proton decoupling is recommended to sharpen peaks.
- Interpretation:
 - : Distinctive deshielded peak (typically -124 ppm relative to or similar downfield shift depending on scale).
 - : Look for a resonance intermediate between the neutral acid and the nitronium ion. Exchange broadening may occur if temperature is not sufficiently low.

Analytical Protocol 3: Gas-Phase Mass Spectrometry

Objective: Detection of the isolated ion free from solvent effects. Applicability: Fundamental studies and gas-phase reactivity modeling.[1]

Workflow

- Ionization Source: Chemical Ionization (CI) or Electrospray Ionization (ESI) modified for reactive species.
- Precursor: Introduction of Nitric Acid vapor into a stream of protonating agents (e.g., or) in the source.
- Detection:
 - Monitor m/z 64 ().

- MS/MS Fragmentation: Isolate m/z 64 and fragment.

- Loss of water (18 Da)

m/z 46 (

).

- Loss of OH (17 Da)

m/z 47 (

).

- Validation: Use

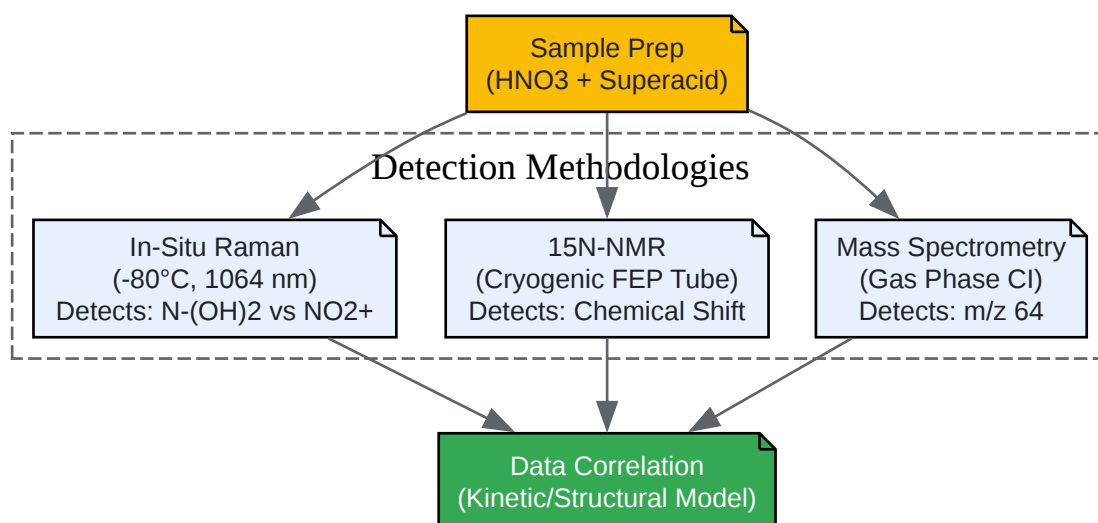
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to observe the mass shift to m/z 66 (

) or m/z 67 (

mixed), confirming the dihydroxy structure.

Experimental Workflow Diagram



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Caption: Integrated workflow for the multi-modal characterization of **Dihydroxy-oxo-azanium**.

Safety & Handling

- Superacid Hazard: The solvents required to stabilize

(e.g.,

,

, Oleum) are extremely corrosive and toxic. All handling must occur in a dedicated fume hood with HF-specific safety protocols (calcium gluconate availability).

- Explosion Risk: Nitration mixtures are energetic. Accumulation of unstable intermediates or runaway exotherms can lead to detonation. Small scale (<1 mL) is mandatory for initial characterization.

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Sources

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